双羟基香豆素

描述

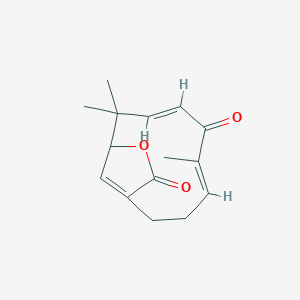

二羟基香柠檬素是一种天然呋喃香豆素,存在于各种柑橘类水果中,包括柚子、葡萄柚和酸橙 . 它因在葡萄柚-药物相互作用中的作用而特别引人注目,它抑制细胞色素 P450 酶,特别是 CYP3A4 . 这种抑制会导致血液中某些药物浓度升高,使二羟基香柠檬素成为具有重要药理学意义的化合物。

科学研究应用

二羟基香柠檬素在科学研究中有多种应用:

作用机制

生化分析

Biochemical Properties

Dihydroxybergamottin plays a pivotal role in biochemical reactions, particularly as an inhibitor of the cytochrome P450 enzyme CYP3A4 . This enzyme is responsible for the oxidative metabolism of many drugs. By inhibiting CYP3A4, dihydroxybergamottin increases the systemic exposure of drugs metabolized by this enzyme . Additionally, dihydroxybergamottin interacts with other biomolecules such as NADPH-cytochrome reductase, further influencing its inhibitory effects on CYP3A4 .

Cellular Effects

Dihydroxybergamottin exerts various effects on different cell types and cellular processes. It irreversibly inhibits CYP3A4 in the small intestine, leading to increased drug concentrations in the bloodstream . This inhibition can last for several days until new enzyme synthesis occurs . Dihydroxybergamottin also affects cell signaling pathways and gene expression by modulating the activity of CYP3A4 and other related enzymes .

Molecular Mechanism

At the molecular level, dihydroxybergamottin inhibits CYP3A4 by binding to its active site, preventing the enzyme from metabolizing its substrates . This binding interaction leads to a decrease in the enzyme’s activity and an increase in the bioavailability of drugs metabolized by CYP3A4 . Additionally, dihydroxybergamottin affects the activity of NADPH-cytochrome reductase, further contributing to its inhibitory effects on CYP3A4 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dihydroxybergamottin change over time. The compound is relatively stable, but its inhibitory effects on CYP3A4 can persist for several days . Long-term exposure to dihydroxybergamottin can lead to sustained increases in drug concentrations and potential adverse effects . Studies have shown that dihydroxybergamottin can degrade over time, but its impact on cellular function remains significant .

Dosage Effects in Animal Models

The effects of dihydroxybergamottin vary with different dosages in animal models. At low doses, the compound effectively inhibits CYP3A4 without causing significant toxicity . At high doses, dihydroxybergamottin can lead to adverse effects such as hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the inhibitory effects on CYP3A4 become more pronounced at higher doses .

Metabolic Pathways

Dihydroxybergamottin is involved in several metabolic pathways, primarily through its interaction with CYP3A4 . The compound inhibits the oxidative metabolism of drugs by binding to the active site of CYP3A4 . This inhibition leads to increased drug concentrations and prolonged drug action . Additionally, dihydroxybergamottin can be metabolized by other enzymes, resulting in the formation of various metabolites .

Transport and Distribution

Within cells and tissues, dihydroxybergamottin is transported and distributed through interactions with transporters and binding proteins . The compound can inhibit P-glycoprotein, a transporter protein involved in drug efflux, leading to increased intracellular concentrations of drugs . Dihydroxybergamottin’s localization and accumulation within cells are influenced by its interactions with these transporters and binding proteins .

Subcellular Localization

Dihydroxybergamottin’s subcellular localization affects its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it interacts with CYP3A4 . This localization is crucial for its inhibitory effects on the enzyme. Additionally, dihydroxybergamottin may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity .

准备方法

合成路线和反应条件: 二羟基香柠檬素可以通过伞形酮与香叶醇衍生物的烷基化合成 . 该反应通常涉及使用碱,例如碳酸钾,在二甲基甲酰胺等溶剂中进行。然后通过柱色谱法纯化产物。

工业生产方法: 二羟基香柠檬素的工业生产通常涉及从天然来源(如葡萄柚汁)中提取。 提取过程包括溶剂提取、过滤和使用高效液相色谱等技术进行纯化 .

反应类型:

氧化: 二羟基香柠檬素可以发生氧化反应,通常由细胞色素 P450 等酶催化.

还原: 它也可以参与还原反应,尽管这些反应不太常见。

取代: 该化合物可以发生亲核取代反应,特别是在呋喃环上。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和在催化剂存在下的分子氧。

还原: 可以使用硼氢化钠等还原剂。

取代: 可以在碱性条件下使用胺或硫醇等亲核试剂。

主要产物: 这些反应的主要产物取决于所使用的具体条件和试剂。 例如,氧化会导致环氧化物或羟基化衍生物的形成 .

相似化合物的比较

Notopterol: A compound with a similar molecular structure, except for a hydroxyl substitution at the 5’ position.

Uniqueness: Dihydroxybergamottin is unique due to its dual hydroxyl groups, which enhance its ability to inhibit CYP3A4 compared to other similar compounds . This makes it particularly effective in modulating drug metabolism and increasing drug bioavailability .

属性

IUPAC Name |

4-[(E,6R)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O6/c1-13(4-6-18(22)21(2,3)24)8-10-26-20-14-5-7-19(23)27-17(14)12-16-15(20)9-11-25-16/h5,7-9,11-12,18,22,24H,4,6,10H2,1-3H3/b13-8+/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZUPBUEKFXTSD-INMULRNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CCC(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/CC[C@H](C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264234-05-1 | |

| Record name | Dihydroxybergamottin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264234051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIHYDROXYBERGAMOTTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2O194AWTV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Dihydroxybergamottin (DHB) is a potent mechanism-based inactivator of the cytochrome P450 3A4 (CYP3A4) enzyme. [] DHB binds to the CYP3A4 active site and undergoes metabolic activation, leading to the formation of a reactive intermediate that irreversibly binds to the enzyme, effectively inactivating it. [, ] This inactivation reduces the enzyme's ability to metabolize its substrates, which can lead to increased drug concentrations in the body and potentially cause adverse drug reactions. [, , , , ]

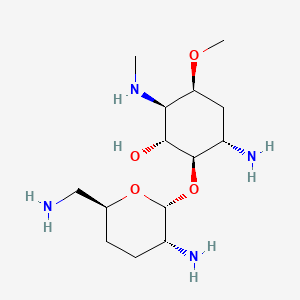

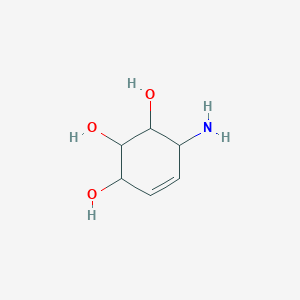

ANone: While the provided research abstracts do not detail spectroscopic data, the chemical structure of DHB is described. It is a furanocoumarin, meaning it contains a furan ring fused to a coumarin backbone. The full chemical name, 6',7'-Dihydroxybergamottin, indicates the presence of two hydroxyl groups on the furan ring.

ANone: DHB is not known to possess catalytic properties itself. Its significance lies in its inhibitory action on CYP3A4, which is a catalytic enzyme.

A: Research has shown that the furan ring and its substituents play a critical role in DHB's inhibitory activity against CYP3A4. []

- Unsaturated furan ring: The presence of an unsaturated furan ring contributes significantly to time-dependent inhibition of CYP3A4. []

- Hydroxyl Groups: The two hydroxyl groups at the 6' and 7' positions on the furan ring are essential for potent inhibitory activity. []

- Side Chain Modification: Modifications to the side chain at the 5-position of the furanocoumarin structure can alter potency. []

- UV Sensitivity: UV irradiation can degrade DHB, suggesting that light protection may be necessary for formulations. []

- Temperature Sensitivity: DHB levels decrease in grapefruit juice stored at room temperature compared to refrigerated storage, indicating potential temperature sensitivity. []

- Juice Fractionation: DHB is found in higher concentrations in the centrifugal retentate fraction of grapefruit juice, which could have implications for potential extraction and purification for formulations. []

ANone: The provided abstracts do not mention any information on resistance mechanisms specific to DHB. As its primary mechanism of action involves irreversible enzyme inactivation, resistance development is less likely compared to reversible inhibitors.

ANone: More research is needed to fully understand the potential long-term effects and toxicological profile of DHB.

ANone: Research is needed to explore targeted delivery strategies for DHB.

ANone: Further research is needed to identify potential biomarkers for DHB's effects.

A: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common method for quantifying DHB in various matrices. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4,5-Dihydroxy-2-(16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1253102.png)